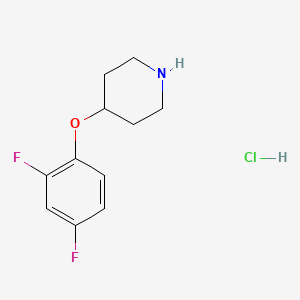

4-(2,4-Difluorophenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality 4-(2,4-Difluorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Difluorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJMIBZWCNGEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes & Protocols for 4-(2,4-Difluorophenoxy)piperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and application of 4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS No: 1171775-66-8). The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] The strategic incorporation of a 2,4-difluorophenoxy moiety can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. This guide offers detailed, field-proven protocols and explains the scientific rationale behind key experimental steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of Fluorinated Piperidine Ethers

The piperidine ring is a highly privileged heterocyclic motif in pharmaceutical science due to its ability to confer favorable properties such as high chemical stability, modulated solubility, and the capacity to adopt conformations that fit precisely into the binding pockets of biological targets.[1] When combined with fluorinated aromatic systems, the resulting intermediates become powerful tools for developing next-generation therapeutics.

The 2,4-difluoro substitution pattern on the phenoxy group is not arbitrary. The fluorine atoms serve several critical functions:

-

Metabolic Blocking: Fluorine atoms, particularly on an aromatic ring, can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing binding affinity and pharmacokinetic profiles.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.

This guide focuses specifically on 4-(2,4-Difluorophenoxy)piperidine hydrochloride, an intermediate poised for use in the synthesis of novel bioactive molecules, particularly those targeting CNS receptors like dopamine and serotonin systems.[3][4]

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is fundamental for its effective use and safe handling.

| Property | Value | Source |

| Chemical Name | 4-(2,4-Difluorophenoxy)piperidine hydrochloride | [5] |

| CAS Number | 1171775-66-8 | [5] |

| Molecular Formula | C₁₁H₁₄ClF₂NO | [5] |

| Molecular Weight | 249.68 g/mol | [5] |

| Appearance | White to off-white solid | Generic |

| Storage | Store at room temperature, in a cool, dark, and dry place. | [5] |

Safety & Handling: 4-(2,4-Difluorophenoxy)piperidine hydrochloride should be handled with standard laboratory precautions. Based on data for analogous piperidine compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water.[7] Seek medical attention if irritation persists.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-(2,4-Difluorophenoxy)piperidine hydrochloride is most efficiently achieved through a two-step process involving a nucleophilic aromatic substitution (SNAAr) or a Williamson ether synthesis, followed by deprotection and salt formation. The use of a tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent N-arylation, a common side reaction.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 4-(2,4-difluorophenoxy)piperidine HCl.

Protocol 3.1: Synthesis of tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate

This protocol details a robust Williamson ether synthesis. The choice of sodium hydride (NaH) as a base ensures the complete deprotonation of the hydroxyl group on N-Boc-4-hydroxypiperidine, creating a potent nucleophile for attacking the electron-deficient aromatic ring of 1-bromo-2,4-difluorobenzene (an alternative to using 2,4-difluorophenol).

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromo-2,4-difluorobenzene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of starting material).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise over 15 minutes. Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous temperature spikes and pressure buildup.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Arylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2,4-difluorobenzene (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: This step safely neutralizes any unreacted NaH.

-

Extraction: Dilute the mixture with water and extract with EtOAc (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.

Protocol 3.2: Deprotection and Hydrochloride Salt Formation

This step removes the Boc protecting group and simultaneously forms the desired hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.

Materials:

-

Crude tert-butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate

-

4M HCl in 1,4-Dioxane (or diethyl ether)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolution: Dissolve the crude product from Protocol 3.1 in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

-

Acidification: Cool the solution to 0 °C. Add 4M HCl in dioxane (3-5 eq) dropwise with vigorous stirring.

-

Precipitation: A white precipitate should form almost immediately. Continue stirring at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection.

-

Isolation: Isolate the solid product by vacuum filtration. Causality: The hydrochloride salt is generally insoluble in non-polar ethereal solvents, allowing for its efficient isolation from the soluble Boc-related byproducts (e.g., tert-butyl chloride, isobutylene).

-

Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under vacuum to yield 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

Protocol 3.3: Purification by Recrystallization

Recrystallization is a powerful technique to achieve high purity for the final product, removing minor impurities trapped during precipitation.[9]

Materials:

-

Crude 4-(2,4-Difluorophenoxy)piperidine hydrochloride

-

Isopropanol (IPA) or Ethanol (EtOH)

-

Diethyl ether (Et₂O) or Hexanes

Procedure:

-

Dissolution: Place the crude solid in a flask and add a minimal amount of hot IPA or EtOH to achieve complete dissolution.

-

Cooling: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

-

Precipitation (if needed): If crystals do not form readily, scratching the inside of the flask with a glass rod can initiate nucleation. Alternatively, a small amount of an anti-solvent like diethyl ether can be added dropwise until turbidity persists.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry under vacuum. The melting point of the purified product should be sharp.[10]

Analytical Characterization Workflow

Rigorous analytical testing is required to confirm the identity, purity, and quality of the intermediate before its use in subsequent synthetic steps.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control of the intermediate.

| Analytical Technique | Purpose | Typical Parameters & Expected Results |

| RP-HPLC | Quantify purity and detect impurities. | Column: C18 (e.g., 250 x 4.6 mm, 5 µm).Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).Detection: UV at 254 nm.Expected Result: A single major peak with >98% area.[3][11] |

| ¹H NMR | Confirm proton environment and structural integrity. | Solvent: D₂O, DMSO-d₆, or MeOD.Expected Signals: Aromatic protons (multiplets, ~6.8-7.5 ppm), piperidine protons (multiplets, ~1.5-4.5 ppm, including a downfield shift for the methine proton attached to oxygen), and a broad NH₂⁺ signal. |

| ¹³C NMR | Confirm the carbon skeleton. | Expected Signals: Characteristic shifts for aromatic carbons (including large C-F couplings) and piperidine carbons. |

| ¹⁹F NMR | Verify the presence and position of fluorine atoms. | Expected Signals: Two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring. |

| LC-MS | Confirm molecular weight. | Mode: Electrospray Ionization (ESI+).Expected Result: A major ion corresponding to the free base [M+H]⁺ at m/z 214.10. |

Applications in Pharmaceutical Development

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a versatile building block for creating complex molecules. Its structure is particularly relevant for:

-

CNS Agents: The piperidine ether motif is common in drugs targeting neurological disorders. This intermediate can be used to synthesize novel antagonists or modulators for dopamine (D₂/D₄), serotonin (5-HT), or orexin receptors, which are implicated in conditions like schizophrenia, depression, sleep disorders, and Parkinson's disease.[4][12]

-

Antipsychotics: It serves as a key fragment for analogs of atypical antipsychotics. For example, the related intermediate 4-(2,4-difluorobenzoyl)piperidine is a precursor to risperidone and iloperidone.[3]

-

Analgesics: 4,4-disubstituted piperidines have been investigated for potent analgesic properties, suggesting this scaffold could be elaborated to explore new pain management therapies.[13]

The secondary amine of the piperidine ring provides a reactive handle for further functionalization through reductive amination, acylation, or alkylation, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

Conclusion

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a high-value pharmaceutical intermediate whose strategic design leverages the benefits of both the piperidine scaffold and aromatic fluorination. The protocols and analytical methods detailed in this guide provide a robust framework for its synthesis, purification, and quality control. By understanding the rationale behind each step, researchers can confidently and efficiently utilize this building block to accelerate the discovery and development of novel therapeutics.

References

- PrepChem. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.

- Chem-Impex. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.

- Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link].

-

PubMed. (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link].

- Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link].

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link].

-

PubChem - NIH. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link].

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link].

-

Angene. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link].

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link].

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link].

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link].

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link].

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link].

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link].

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]

- 6. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 13. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Solubility Profile of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride: An Application Note

Introduction

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a piperidine derivative with potential applications in pharmaceutical development. The physicochemical properties of a drug candidate, particularly its solubility, are fundamental to its biopharmaceutical performance, influencing everything from formulation design to in vivo absorption. As a hydrochloride salt, its solubility is anticipated to be pH-dependent, a critical factor for drugs intended for oral administration that will transit through the variable pH environments of the gastrointestinal tract.

This application note provides a detailed experimental protocol for determining the aqueous and organic solvent solubility of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to yield robust and reliable data for researchers, scientists, and drug development professionals. We will delve into both thermodynamic and kinetic solubility assays, providing the scientific rationale behind the experimental choices and ensuring a self-validating system for data generation.

Compound Information

Before commencing any experimental work, it is crucial to have accurate information about the test compound.

| Property | Value | Source |

| Chemical Name | 4-(2,4-Difluorophenoxy)piperidine hydrochloride | ChemicalBook[1] |

| CAS Number | 1171775-66-8 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₄ClF₂NO | ChemicalBook[1] |

| Molecular Weight | 249.68 g/mol | ChemicalBook[1] |

| Chemical Structure | dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "F1" [label="F"]; "F2" [label="F"]; "O" [label="O"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "N" [label="N"]; "C10" [label="C"]; "C11" [label="C"]; "HCL" [label="· HCl"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "F1"; "C3" -- "F2"; "C4" -- "O"; "O" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "N"; "N" -- "C10"; "C10" -- "C11"; "C11" -- "C7"; } Chemical Structure of 4-(2,4-Difluorophenoxy)piperidine hydrochloride |

Experimental Design: Thermodynamic vs. Kinetic Solubility

Two primary types of solubility are relevant in drug discovery and development: thermodynamic and kinetic.[2]

-

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is typically determined using the shake-flask method, which is considered the "gold standard".[3] This value is crucial for understanding the maximum amount of a compound that can be dissolved and remain in solution over an extended period.

-

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, often following the addition of a concentrated organic stock solution to an aqueous buffer.[2][4] This method is high-throughput and provides an early indication of potential solubility issues.

This protocol will detail methods for both, as they provide complementary information valuable at different stages of the drug development process.

Thermodynamic Solubility Testing: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The principle involves creating a saturated solution by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a defined period.

Protocol: Aqueous Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the stomach and intestines.[5] All buffers should be prepared using high-purity water and filtered through a 0.22 µm filter.

-

Sample Preparation: Accurately weigh an excess amount of 4-(2,4-Difluorophenoxy)piperidine hydrochloride (e.g., 5-10 mg) into separate glass vials. The exact amount should be recorded.

-

Addition of Solvent: Add a precise volume (e.g., 1 mL) of each prepared buffer to the vials.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) with continuous agitation.[2] The equilibration time is critical and should be sufficient to reach equilibrium. A common practice is to agitate for 24 to 48 hours.[2][5] To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the measured solubility is consistent.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter compatible with the solvent. Dilute the filtered supernatant with an appropriate solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Protocol: Organic Solvent Thermodynamic Solubility

The procedure is analogous to the aqueous solubility protocol, but with the substitution of aqueous buffers with relevant organic solvents. Common organic solvents used in pharmaceutical development include:

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

Kinetic Solubility Testing

Kinetic solubility assays are often employed in early drug discovery for rapid screening of a large number of compounds.[6] This method involves adding a concentrated stock solution of the compound in an organic solvent (typically DMSO) to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period.

Protocol: Aqueous Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(2,4-Difluorophenoxy)piperidine hydrochloride in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. It is important to keep the final concentration of DMSO low (typically ≤1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[4]

-

Precipitation Detection and Quantification: The amount of compound that has precipitated can be determined by various methods, including:

-

Turbidimetry: Measuring the turbidity of the solution using a nephelometer or a plate reader capable of light scattering measurements. The concentration at which precipitation is first observed is the kinetic solubility.[4]

-

Filtration and HPLC-UV: The samples are filtered through a filter plate to remove any precipitate, and the concentration of the compound in the filtrate is determined by HPLC-UV.

-

Analytical Quantification: HPLC-UV Method

A robust and validated HPLC-UV method is essential for accurate quantification of the dissolved compound. For a piperidine derivative containing a difluorophenyl moiety, the following parameters can serve as a starting point for method development.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds.[7] |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid in WaterB: Acetonitrile or Methanol | The acidic modifier helps to ensure good peak shape for the basic piperidine moiety. The organic modifier allows for gradient elution to ensure separation from any impurities.[8] |

| Gradient | A gradient from low to high organic phase concentration | To ensure elution of the compound of interest and any potential impurities with good resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10-20 µL | A typical injection volume for standard HPLC systems. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

| UV Detection Wavelength | ~254 nm or scan for λmax | The difluorophenyl group is expected to have a UV absorbance in this region. Determining the λmax will provide the highest sensitivity.[9] |

Method Validation: The HPLC-UV method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure the reliability of the solubility data.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Thermodynamic Solubility Data

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 M HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ||

| Ethanol | N/A | 25 | ||

| Methanol | N/A | 25 | ||

| Acetonitrile | N/A | 25 | ||

| DMSO | N/A | 25 |

Kinetic Solubility Data

| Buffer | pH | Temperature (°C) | Kinetic Solubility (µM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 |

Interpretation: The pH-solubility profile will be critical for understanding the behavior of this basic compound. As a hydrochloride salt, higher solubility is expected at lower pH values where the piperidine nitrogen is protonated. A significant decrease in solubility as the pH increases towards and beyond the pKa of the piperidine nitrogen is anticipated.

Workflow Diagrams

Caption: Thermodynamic Solubility Workflow

Caption: Kinetic Solubility Workflow

Conclusion

The experimental protocols detailed in this application note provide a robust framework for the comprehensive solubility assessment of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. By determining both thermodynamic and kinetic solubility across a range of pH values and in relevant organic solvents, researchers can gain critical insights into the physicochemical properties of this compound. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions throughout the drug discovery and development process. Adherence to these methodologically sound and well-referenced protocols will ensure the generation of high-quality, reliable data.

References

-

PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

- Avdeef, A., et al. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 24-29.

- Kim, H., et al. (2013). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5654.

- Lindenberg, M., et al. (2004). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 40(3), 381-390.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

- Rochelle, G. T., et al. (2011). Absorption rates and CO2 solubility in new piperazine blends. Energy Procedia, 4, 1634-1641.

- Wang, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Analytical Methods in Chemistry, 2022, 5928017.

Sources

- 1. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime | 691007-07-5 | Benchchem [benchchem.com]

Application Notes and Protocols for the Analytical Characterization of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS: 1171775-66-8), a key heterocyclic building block in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and stability of this compound. We will detail the application of chromatographic, spectroscopic, and thermal analysis techniques, emphasizing the scientific rationale behind the selection of specific methods and parameters.

Introduction and Physicochemical Profile

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a substituted piperidine derivative. Such scaffolds are integral to the development of a wide range of active pharmaceutical ingredients (APIs) due to their prevalence in biologically active molecules. The presence of a difluorophenoxy moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

Given its role as a critical intermediate, rigorous analytical characterization is paramount to guarantee the quality and consistency of the final API. This involves confirming its chemical structure, quantifying its purity, identifying potential impurities, and understanding its physical properties.

Table 1: Physicochemical Properties of 4-(2,4-Difluorophenoxy)piperidine hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 4-(2,4-Difluorophenoxy)piperidine hydrochloride | |

| CAS Number | 1171775-66-8 | |

| Molecular Formula | C₁₁H₁₄ClF₂NO | |

| Molecular Weight | 249.69 g/mol | |

| Appearance | Off-white to light yellow powder/crystal | [1] |

| SMILES | C1(=CC=C(F)C=C1F)OC1CCNCC1.[H]Cl | |

| InChIKey | OCJMIBZWCNGEAG-UHFFFAOYSA-N |

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. No single method can provide all the necessary information. The following workflow illustrates the synergistic relationship between different analytical techniques for identity, purity, and physical property assessment.

Caption: A logical workflow for the comprehensive characterization of the target compound.

Chromatographic Methods for Purity and Impurity Analysis

Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds. It separates the main component from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like our target molecule. A C18 (octadecylsilane) stationary phase provides excellent retention and separation for the aromatic and piperidine moieties. The hydrochloride salt form ensures good aqueous solubility, but the basic nitrogen on the piperidine ring can cause peak tailing. To counteract this, an acidic modifier (e.g., phosphoric or formic acid) is added to the mobile phase to ensure the analyte is consistently protonated, leading to sharp, symmetrical peaks.[2][3] UV detection is ideal due to the strong absorbance of the difluorophenoxy chromophore.

Protocol: RP-HPLC Purity Determination

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

Start with a 70:30 (A:B) mixture and hold for 2 minutes.

-

Linearly increase to 30:70 (A:B) over 15 minutes.

-

Hold at 30:70 for 3 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

Rationale: A gradient is used to ensure elution of both polar and potentially more non-polar impurities within a reasonable timeframe.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation:

-

Accurately weigh ~10 mg of 4-(2,4-Difluorophenoxy)piperidine hydrochloride into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

Data Interpretation: The purity is typically calculated using the area percent method from the resulting chromatogram. The main peak should be sharp and well-resolved. Any other peaks are considered impurities and should be reported with their respective retention times and area percentages. For quantitative assay, a reference standard of known purity must be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Expertise & Rationale: While the compound itself is non-volatile, GC-MS is the gold standard for identifying and quantifying residual volatile organic solvents from the manufacturing process, as mandated by guidelines like ICH Q3C. Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the column from the non-volatile API.[4]

Protocol: Headspace GC-MS for Residual Solvent Analysis

-

Instrumentation: GC-MS system with a static headspace autosampler.

-

Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO or DMF). Crimp seal the vial.

-

Headspace Parameters:

-

Oven Temperature: 80 °C

-

Incubation Time: 15 minutes

-

-

GC Parameters:

-

Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Data Interpretation: Identify solvents by comparing their retention times and mass spectra to a library (e.g., NIST) and quantify against a standard containing known amounts of expected solvents.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups.

Caption: Triangulation of spectroscopic data for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[5][6] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will dissolve the hydrochloride salt and its signals will not interfere with most analyte peaks. The ¹⁹F NMR is crucial for confirming the 2,4-substitution pattern on the phenyl ring.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Experiments: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive signal assignments.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Region (~7.0-7.5 ppm): Complex multiplets corresponding to the three protons on the difluorophenyl ring.

-

Piperidine Region (~1.8-3.5 ppm): A series of multiplets for the CH and CH₂ protons of the piperidine ring.

-

Ether Linkage CH (~4.5-5.0 ppm): A multiplet for the proton at the C4 position of the piperidine ring (methine proton).

-

NH₂⁺ (~8.5-9.5 ppm): A broad singlet for the two protons of the secondary ammonium ion.

-

-

Expected ¹⁹F NMR Signals: Two distinct signals, likely doublets of doublets, confirming the two different chemical environments of the fluorine atoms.

Mass Spectrometry (MS)

Expertise & Rationale: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) in positive mode is ideal for this pre-charged salt, as it will readily form a protonated molecular ion of the free base [M+H]⁺.

Protocol: ESI-MS Analysis

-

Instrumentation: Mass spectrometer with an ESI source (can be coupled to the HPLC system).

-

Sample Preparation: Dilute the stock solution prepared for HPLC analysis with the initial mobile phase.

-

Analysis Mode: Positive Ion ESI.

-

Data Interpretation: The molecular weight of the free base is 215.10 g/mol . The primary ion observed should be [M+H]⁺ at an m/z of approximately 216.11. The characteristic isotopic pattern for a molecule containing one chlorine atom (from the hydrochloride) will not be observed in the molecular ion, as the analysis detects the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid technique for confirming the presence of key functional groups, providing a molecular "fingerprint".[7] Attenuated Total Reflectance (ATR) is the preferred method as it requires no sample preparation.

Protocol: FTIR-ATR Analysis

-

Instrumentation: FTIR spectrometer with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

Table 2: Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2700 (broad) | N⁺-H stretch | Secondary Ammonium |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Piperidine) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| 1280-1200 | C-O-C stretch | Aryl Ether |

| 1250-1000 (strong) | C-F stretch | Fluoroaromatic |

Thermal Analysis

Expertise & Rationale: Thermal methods like DSC and TGA provide information on the physical properties of the material, such as melting point, polymorphism, and thermal stability.[8][9] This is critical for formulation development and understanding storage requirements.

Protocol: DSC and TGA Analysis

-

Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

DSC Analysis:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Heat under a nitrogen atmosphere at a rate of 10 °C/min from 25 °C to a temperature above the melting point (e.g., 250 °C).

-

-

TGA Analysis:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

-

Heat under a nitrogen atmosphere at a rate of 10 °C/min from 25 °C to a high temperature (e.g., 500 °C).[10]

-

-

Data Interpretation:

-

DSC: A sharp endotherm will indicate the melting point of the crystalline solid. The presence of multiple thermal events could suggest polymorphism or the presence of solvates.

-

TGA: The TGA curve will show the temperature at which the compound begins to decompose. A lack of significant weight loss before decomposition indicates an anhydrous, non-solvated material.

-

References

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18759874, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem. Retrieved from [Link]

-

Károly, D., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethyl-NH-piperidines. RSC Medicinal Chemistry. Retrieved from [Link]

-

Chemz-q. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link]

-

Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PubMed Central. Retrieved from [Link]

-

ScienceDirect. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Retrieved from [Link]

-

SpringerLink. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

-

Kent Academic Repository. (n.d.). Advanced Methodologies for Pharmaceutical Salt Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

YouTube. (2022, April 17). FTIR spectroscopy clearly explained. Quality Analysis. Retrieved from [Link]

-

MassBank. (n.d.). Piperidines. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.

-

DiVA portal. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

IRUG - Infrared & Raman Users Group. (n.d.). Comparing the Alpha-P and the Hyperion for FTIR paint analysis. Retrieved from [Link]

Sources

- 1. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)piperidine Hydrochloride in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utility of 4-(2,4-Difluorophenoxy)piperidine hydrochloride as a pivotal chemical scaffold in neuropharmacology research. While not typically an end-point therapeutic agent itself, its structural motif is integral to the synthesis of potent and selective ligands for key central nervous system (CNS) targets. Herein, we elucidate its role as a strategic building block, detailing synthetic pathways to sophisticated neuropharmacological probes. Furthermore, we provide exemplary, detailed protocols for the biological evaluation of derivative compounds, including in vitro receptor binding and functional assays, alongside in vivo behavioral paradigms. This guide is intended to empower researchers to leverage this versatile intermediate in the discovery and development of novel CNS-active agents.

Introduction: The Strategic Importance of the Phenoxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the CNS.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with the complex topographies of neurotransmitter receptors and transporters. When combined with a phenoxy moiety, the resulting phenoxypiperidine structure becomes a powerful pharmacophore for a range of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

The specific subject of this guide, 4-(2,4-Difluorophenoxy)piperidine hydrochloride, offers several advantages for drug design. The difluoro substitution on the phenyl ring can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving binding affinity and selectivity for its biological target.[2] This guide will focus on the practical application of this intermediate in the synthesis and evaluation of ligands for two critical neuropharmacological targets: the dopamine D4 receptor and the serotonin 5-HT2C receptor.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClF₂NO | [3] |

| Molecular Weight | 249.68 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 203-206°C (decomposes) | [5] |

| Solubility | Soluble in water | [4] |

| Storage | Store at room temperature in a cool, dry place | [6] |

Safety and Handling: 4-(2,4-Difluorophenoxy)piperidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It may cause skin and eye irritation.[3] Refer to the material safety data sheet (MSDS) for complete safety information.

Synthetic Pathways from a Versatile Intermediate

4-(2,4-Difluorophenoxy)piperidine hydrochloride serves as a readily available starting material for the synthesis of more complex neuropharmacological agents. The secondary amine of the piperidine ring is the primary site for chemical modification, typically through N-alkylation or reductive amination reactions.

Caption: Synthetic utility of 4-(2,4-Difluorophenoxy)piperidine.

Synthesis of a Dopamine D4 Receptor Antagonist

The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders, and selective antagonists are valuable research tools and potential therapeutics.[2] The 4-(2,4-Difluorophenoxy)piperidine core can be elaborated to generate potent D4 antagonists.

Protocol: Synthesis of a Representative Dopamine D4 Antagonist

This protocol is a representative example based on established synthetic methodologies for similar compounds.

-

Deprotection (if starting with a protected precursor): If the piperidine nitrogen is protected (e.g., with a Boc group), it must first be deprotected. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

-

Reductive Amination:

-

To a solution of 4-(2,4-Difluorophenoxy)piperidine (1.0 eq) and a suitable aldehyde (e.g., 4-(1H-imidazol-1-yl)benzaldehyde) (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired dopamine D4 receptor antagonist.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Characterization of Derivative Compounds

Once synthesized, the novel compounds must be characterized for their affinity and functional activity at the intended biological target.

Dopamine D4 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized compound for the dopamine D4 receptor.

Protocol: [³H]-Spiperone Competition Binding Assay

-

Membrane Preparation:

-

Use cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Homogenize the cells in a cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer

-

Increasing concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

A fixed concentration of the radioligand, [³H]-Spiperone (e.g., at its Kd concentration).

-

Cell membrane preparation.

-

-

For the determination of non-specific binding, add a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol) in separate wells.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

-

Washing: Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

In Vivo Evaluation of Neuropharmacological Effects

In vivo studies are essential to determine the physiological and behavioral effects of the synthesized compounds. For a dopamine D4 antagonist, a relevant model is the assessment of its ability to mitigate L-DOPA-induced dyskinesias in a rodent model of Parkinson's disease.

L-DOPA-Induced Dyskinesia (LID) Model in Rats

This model assesses the potential of a test compound to reduce abnormal involuntary movements (AIMs) induced by chronic L-DOPA treatment in rats with a unilateral 6-hydroxydopamine (6-OHDA) lesion of the nigrostriatal pathway.[7]

Protocol: Assessment of AIMs in 6-OHDA Lesioned Rats

-

Animal Model:

-

Induce a unilateral lesion of the medial forebrain bundle with 6-OHDA in adult male rats.

-

Confirm the lesion severity by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

-

-

Chronic L-DOPA Treatment:

-

Treat the lesioned rats daily with L-DOPA (e.g., 6-12 mg/kg, s.c.) and a peripheral decarboxylase inhibitor (e.g., benserazide, 15 mg/kg, i.p.) for approximately 3 weeks to induce stable AIMs.[7]

-

-

Drug Administration:

-

On the test day, administer the synthesized dopamine D4 antagonist at various doses via the desired route (e.g., i.p. or p.o.).

-

Administer the vehicle to a control group.

-

After a suitable pretreatment time (e.g., 30 minutes), administer the standard dose of L-DOPA/benserazide.

-

-

Behavioral Scoring:

-

Following L-DOPA administration, place the rats in individual transparent cages for observation.

-

Score the severity of AIMs at regular intervals (e.g., every 20 minutes for 3-4 hours).

-

The AIMs are typically categorized into axial, limb, and orolingual subtypes and scored on a scale of 0 to 4 based on their frequency and amplitude.

-

-

Data Analysis:

-

Calculate the total AIMs score for each rat at each time point.

-

Compare the AIMs scores between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

-

A significant reduction in AIMs scores in the drug-treated group indicates a potential anti-dyskinetic effect.

-

Caption: Workflow for the L-DOPA-induced dyskinesia model.

Conclusion

4-(2,4-Difluorophenoxy)piperidine hydrochloride is a valuable and versatile starting material for the synthesis of novel ligands targeting key neuropharmacological receptors. Its strategic use allows for the efficient generation of diverse chemical entities with the potential for high affinity and selectivity. The protocols outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of such compounds, from initial in vitro characterization to in vivo assessment of their therapeutic potential. By understanding the principles and methodologies presented here, researchers can effectively utilize this important chemical scaffold to advance the field of neuropharmacology and contribute to the development of new treatments for CNS disorders.

References

-

Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

-

PubChem. (n.d.). Piperidine. In PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Basken, J. R., & Cenci, M. A. (2018). Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease. Journal of visualized experiments : JoVE, (132), 56787. [Link]

-

Hopkins, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18759874, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved January 26, 2026 from [Link].

-

Zhou, J., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(15), 8344–8363. [Link]

-

Chemz-q. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0. Retrieved from [Link]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]

- 4. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 6. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]

- 7. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

Welcome to the technical support center for 4-(2,4-Difluorophenoxy)piperidine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues

This section addresses common initial observations and handling questions regarding 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

Q1: My freshly synthesized or newly opened batch of 4-(2,4-Difluorophenoxy)piperidine hydrochloride shows lower-than-expected purity. What are the likely impurities?

A: Impurities can arise from several sources, including the synthetic route and subsequent storage. Potential contaminants may include:

-

Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 4-hydroxypiperidine or 1-bromo-2,4-difluorobenzene could be present.

-

Side-Reaction Products: The synthesis of related piperidine compounds can yield byproducts from over-alkylation or side reactions involving the functional groups.[1]

-

Residual Solvents: Solvents used in the final steps of the synthesis or a previous failed purification attempt may be trapped in the solid.

-

Degradation Products: Although generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) could lead to degradation. The chemical is known to be stable under standard ambient conditions.

-

Inorganic Salts: Byproducts from the hydrochloride salt formation or other steps in the synthesis.

A definitive identification of impurities is best achieved through analytical techniques like HPLC, LC-MS, and NMR spectroscopy.

Q2: The material appears discolored (e.g., off-white, yellow, or brown). What is the cause and how can it be resolved?

A: Discoloration typically indicates the presence of trace, highly chromophoric (color-causing) impurities. These often arise from oxidation of the amine or aromatic portions of the molecule or from residual reagents from the synthesis.

Resolution:

-

Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb many colored impurities.[2] It is crucial not to add charcoal to a boiling or superheated solution to prevent violent foaming.[2]

-

Recrystallization: The primary method for removing both colored and non-colored impurities is recrystallization, which is detailed in Part 2 of this guide.

Q3: I'm observing unexpected solid formation in my stock solutions or in the original container over time. What is happening?

A: This is a common issue with amine hydrochlorides. The free piperidine base is in equilibrium with its hydrochloride salt. If the container is not perfectly sealed, the amine can react with atmospheric components:

-

Reaction with Carbon Dioxide: Free piperidine can react with CO₂ from the air to form piperidine carbonate, which may precipitate as a solid.[3]

-

Moisture Absorption: Hydrochloride salts can be hygroscopic. Absorbed moisture can lead to clumping or partial dissolution and recrystallization, changing the material's physical appearance.

To mitigate this, always store the compound in a tightly sealed container in a dry environment, such as a desiccator.[4]

Q4: What are the official recommended storage conditions to maintain the purity and stability of 4-(2,4-Difluorophenoxy)piperidine hydrochloride?

A: To ensure long-term stability and prevent degradation or contamination, the compound should be stored under the following conditions:

-

Temperature: Store at room temperature.[5][6] Some suppliers may recommend refrigerated conditions (2-8 °C) for optimal long-term stability.

-

Atmosphere: Keep the container tightly closed and dry.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially for long-term storage, to prevent reactions with atmospheric CO₂ and moisture.

-

Location: A cool, dark, and well-ventilated place is ideal.[4][6]

Part 2: Troubleshooting Guide - Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like 4-(2,4-Difluorophenoxy)piperidine hydrochloride. It relies on the differences in solubility between the target compound and impurities in a chosen solvent system.[2]

Q5: How do I select an appropriate solvent system for the recrystallization of 4-(2,4-Difluorophenoxy)piperidine hydrochloride?

A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For hydrochloride salts, polar protic solvents or mixtures are often a good starting point. Given that related piperazine dihydrochloride is slightly soluble in methanol and ethanol, these are excellent candidates to screen.[7]

Solvent Screening Protocol:

-

Place approximately 20-30 mg of the impure solid into a small test tube.

-

Add the test solvent dropwise (start with ~0.5 mL).

-

Observe solubility at room temperature. If it dissolves completely, the solvent is unsuitable.

-

If it does not dissolve, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it is a potentially good solvent.

-

Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Data Summary: Initial Solvent Screening Suggestions

| Solvent | Type | Rationale & Expected Behavior |

|---|---|---|

| Isopropanol (IPA) | Polar Protic | Often a good choice for hydrochloride salts. |

| Ethanol | Polar Protic | Similar piperidine derivatives are recrystallized from ethanol.[8] |

| Methanol | Polar Protic | High polarity may lead to high solubility even when cold; often used in a mixed solvent system. |

| Acetonitrile | Polar Aprotic | Can be effective for moderately polar compounds. |

| Water | Polar Protic | May be a good solvent, but solubility could be high. Often used as an anti-solvent with alcohols. |

| Ethyl Acetate | Moderately Polar | May be used as an anti-solvent with more polar solvents. |

Workflow for Solvent System Selection Below is a decision-making workflow for selecting a single or mixed solvent system.

Q6: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Troubleshooting Steps:

-

Reheat and Add More Solvent: The most common cause is using too little solvent. Reheat the solution until the oil redissolves, then add more hot solvent to lower the saturation point.

-

Lower the Cooling Temperature Slowly: Allow the solution to cool much more gradually. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

-

Switch to a Lower-Boiling Solvent: If the issue persists, the compound's melting point may be too low for the chosen solvent. Select a suitable solvent with a lower boiling point.

-

Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent and slowly add a miscible "poor" solvent (an anti-solvent) at a lower temperature until turbidity persists.

Q7: No crystals are forming even after the solution has cooled completely. What are the next steps to induce crystallization?

A: A supersaturated solution has formed, but crystal nucleation has not occurred.

Methods to Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

-

Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.

-

Reduce Temperature: Cool the solution further using an ice bath or refrigeration. Be aware that rapid cooling can sometimes trap impurities.

-

Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent using a gentle stream of nitrogen or under reduced pressure and allow it to cool again.

Recrystallization Troubleshooting Flowchart

Part 3: Advanced Purification & Quality Control

Q8: When is column chromatography a better choice than recrystallization for this compound?

A: While recrystallization is excellent for removing impurities with different solubility profiles, column chromatography is preferred in certain scenarios:

-

Impurities with Similar Solubility: If key impurities have very similar solubility to the target compound, recrystallization will be inefficient.

-

Mixture of Multiple Impurities: When the crude material is very impure with multiple components, chromatography can provide better separation in a single step.

-

Amorphous or Oily Products: If the compound consistently oils out and cannot be crystallized, chromatography is the go-to method for purifying non-crystalline solids.

-

Small-Scale Purification: For very small quantities (<100 mg), the material loss during recrystallization can be significant. Chromatography often provides higher recovery at this scale.

For 4-(2,4-Difluorophenoxy)piperidine hydrochloride, a polar stationary phase like silica gel would be used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like triethylamine may be needed to prevent streaking of the amine on the acidic silica gel.

Q9: What analytical techniques should I use to confirm the purity and identity of the final product?

A: A combination of methods is required for comprehensive quality control.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) can be used to quantify the purity (e.g., >98.0 area%).[6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns corresponding to the structure of 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

Part 4: Detailed Experimental Protocol

Protocol: Recrystallization of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride from Isopropanol (IPA)

This protocol is a general guideline. The solvent choice and volumes should be optimized based on the screening results for your specific batch.

Materials:

-

Crude 4-(2,4-Difluorophenoxy)piperidine hydrochloride

-

Isopropanol (Reagent Grade)

-

Activated Charcoal (optional, for colored impurities)

-

Erlenmeyer flasks, Buchner funnel, filter paper, glass rod

Procedure:

-

Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of IPA (e.g., 10 mL) and heat the mixture on a hot plate with stirring. Add more IPA in small portions until the solid completely dissolves at or near the boiling point.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 2-3 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to remove any remaining soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and characterize the final product using the analytical methods described in Q9.

References

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

-

SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

- Google Patents. (2010). Crystallization of hydrohalides of pharmaceutical compounds.

-

Defense Technical Information Center (DTIC). (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]

- 6. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. amphray.com [amphray.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

overcoming solubility problems with 4-(2,4-Difluorophenoxy)piperidine hydrochloride

Welcome to the technical support center for 4-(2,4-Difluorophenoxy)piperidine hydrochloride (CAS RN: 1171775-66-8). This guide provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively design more robust experiments.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the foundational chemical principles governing the solubility of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. Understanding why it behaves the way it does is the first step to overcoming solubility hurdles.

Q1: Why is this compound provided as a hydrochloride salt?